Carpinontriol A
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Overview
Description
Carpinontriol A is a natural product found in Carpinus cordata with data available.
Scientific Research Applications
Antioxidant Properties
Carpinontriol A, found in Carpinus cordata, exhibits antioxidant properties. This was determined through a study where it showed radical-scavenging activity in the DPPH assay, highlighting its potential use in antioxidant therapies (J. Lee et al., 2002).
Anti-inflammatory Effects
Contribution to Bitter Taste in Hazelnuts
A study focused on the bitter taste attributes of American hazelnuts (C. americana) identified Carpinontriol B (related to Carpinontriol A) as one of the compounds contributing to bitterness. This research could inform hazelnut breeding and processing to modulate flavor (Xue Wang et al., 2021).
Antimicrobial Activity
Carpinontriol B, closely related to Carpinontriol A, displayed antimicrobial activity against certain Gram-positive and Gram-negative bacterial strains in a study on Corylus avellana. This suggests potential for Carpinontriol A in similar antimicrobial applications (A. Cerulli et al., 2017).
properties
Product Name |
Carpinontriol A |
---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(8R,11R,12S)-3,8,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C19H20O6/c20-14-3-1-10-5-12(14)13-6-11(2-4-15(13)21)8-17(23)19(25)9-18(24)16(22)7-10/h1-6,16-18,20-24H,7-9H2/t16-,17+,18+/m0/s1 |
InChI Key |
QJFDNLWGPQQYCU-RCCFBDPRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CC(=O)[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |
Canonical SMILES |
C1C(C(CC(=O)C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |
synonyms |
carpinontriol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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